(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester
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Overview
Description
(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester, also known as ethyl pyroglutamate, is a chemical compound with the molecular formula C7H11NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-oxo-4-phenylbutanoate with ammonia or primary amines under acidic conditions to form the piperidine ring . The reaction conditions often include the use of catalysts such as iron complexes and phenylsilane to promote cyclization and reduction steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using similar precursors and catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate biological processes. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity . The exact molecular targets and pathways involved depend on the specific bioactive derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinecarboxylic acid-5-oxo-, ethyl ester: This compound is structurally similar and shares some chemical properties with (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester.
Pyrimidine derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Other piperidine derivatives: Various substituted piperidines have similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which allows for the formation of a wide range of bioactive derivatives.
Properties
IUPAC Name |
ethyl (2S)-5-oxopiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h7,9H,2-5H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOHCOQCIQCQIX-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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